4-(Furan-2-ylmethylsulfanyl)quinazoline

Physicochemical characterization Solid-state properties Formulation development

4-(Furan-2-ylmethylsulfanyl)quinazoline (CAS 6956-69-0) is a heterocyclic small molecule belonging to the 4-thioquinazoline subclass, incorporating a furfuryl thioether side chain at the quinazoline 4-position. It is a solid at ambient temperature with moderate solubility in DMSO and ethanol , and carries the NCI screening designation NSC 65068.

Molecular Formula C13H10N2OS
Molecular Weight 242.30 g/mol
CAS No. 6956-69-0
Cat. No. B8763212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-ylmethylsulfanyl)quinazoline
CAS6956-69-0
Molecular FormulaC13H10N2OS
Molecular Weight242.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)SCC3=CC=CO3
InChIInChI=1S/C13H10N2OS/c1-2-6-12-11(5-1)13(15-9-14-12)17-8-10-4-3-7-16-10/h1-7,9H,8H2
InChIKeyBWNVREWAOKSODJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Furan-2-ylmethylsulfanyl)quinazoline (CAS 6956-69-0) – Core Physicochemical and Structural Identity for Procurement Decisions


4-(Furan-2-ylmethylsulfanyl)quinazoline (CAS 6956-69-0) is a heterocyclic small molecule belonging to the 4-thioquinazoline subclass, incorporating a furfuryl thioether side chain at the quinazoline 4-position . It is a solid at ambient temperature with moderate solubility in DMSO and ethanol , and carries the NCI screening designation NSC 65068 [1]. Its calculated logP of 3.52 and polar surface area of 64.2 Ų position it within drug-like chemical space, making it a relevant scaffold for medicinal chemistry and chemical biology probe development.

Scaffold 4-Thioquinazoline core with furfuryl thioether side chain
Profile Drug-like lipophilic scaffold (moderate logP)
Provenance NCI NSC 65068 designation

Why Generic 4-Thioquinazoline Substitution Fails for 4-(Furan-2-ylmethylsulfanyl)quinazoline


Substitution among 4-thioquinazoline analogs is not straightforward. Even minor positional or linker variations—such as shifting the furan from the 4-thioether to the 2-position, replacing the thioether sulfur with an amine linker, or converting the thioether to a thiol—produce markedly different physicochemical profiles (density, boiling point, polarity) . Within the broader 4-alkyl(aryl)thioquinazoline class, anti-proliferative IC₅₀ values span nearly an order of magnitude (1.8–8.9 µM against PC3 cells) depending on the S′-substituent [1], confirming that the precise identity of the thioether appendage—here, a furan-2-ylmethyl group—is a first-order determinant of biological potency rather than a passive structural feature.

Substituent identity S'-substituent variation may shift antiproliferative potency in this class
Positional isomerism Shifting the furan attachment site markedly alters density and solid-state packing
Linker chemistry Thioether-to-thiol or amine exchange impacts oxidative stability and potency profile

Quantitative Differentiation Evidence for 4-(Furan-2-ylmethylsulfanyl)quinazoline Against Closest Structural Analogs


Density Differential vs. Positional Isomer 2-(Furan-2-yl)-4-(methylsulfanyl)quinazoline

4-(Furan-2-ylmethylsulfanyl)quinazoline exhibits a density of 1.32 g/cm³, which is 0.38 g/cm³ lower than that of its positional isomer 2-(Furan-2-yl)-4-(methylsulfanyl)quinazoline (density 1.702 g/cm³) . This 22% difference in density reflects the distinct intermolecular packing arising from the different substitution pattern (furan at the 4-thioether position vs. furan at the 2-position with methylthio at position 4) despite identical molecular formula (C₁₃H₁₀N₂OS) and molecular weight (242.30 g/mol) .

Density
Data to verify
Target: 1.32 g/cm³ | Comparator: 1.702 g/cm³ (Δ0.382, 22% lower)
Distinct solid-state packing; affects formulation and milling handling
Calculated values; verify with experimental measurement
Physicochemical characterization Solid-state properties Formulation development

Thermal Stability Differentiation: Boiling Point and Flash Point vs. 3-(Furan-2-ylmethyl)quinazolin-4-one Analog

The boiling point of 4-(furan-2-ylmethylsulfanyl)quinazoline (408.1°C at 760 mmHg) is approximately 4°C higher than that of the quinazolin-4-one analog 3-(furan-2-ylmethyl)-2-methylquinazolin-4(3H)-one (404.2°C), while its flash point (200.6°C) exceeds that of the quinazolinone comparator (198.2°C) . The thioether linkage in the target compound confers marginally superior thermal stability compared to the carbonyl-containing quinazolinone scaffold.

Thermal Stability
Data to verify
Bp: 408.1°C vs 404.2°C; Flash: 200.6°C vs 198.2°C
Marginally higher thermal stability reported; wider processing window
Database values; confirm under intended process conditions
Thermal analysis Process chemistry Safety assessment

Lipophilicity and Polarity Profile vs. 2-(Furan-2-yl)quinazoline-4-thiol

With a calculated logP of 3.52 and polar surface area (PSA) of 64.2 Ų, 4-(furan-2-ylmethylsulfanyl)quinazoline occupies a more lipophilic property space than 2-(furan-2-yl)quinazoline-4-thiol (C₁₂H₈N₂OS, MW 228.27), which lacks the methylene spacer and carries a free thiol group . The thioether form eliminates the oxidative dimerization liability inherent to free thiols, while the additional methylene spacer in the target compound contributes to its higher logP and altered hydrogen-bonding capacity.

Lipophilicity & Stability
Data to verify
logP 3.52; PSA 64.2 Ų; Thioether (oxidation-resistant)
Thioether eliminates free-thiol dimerization; improved shelf-life context
Comparison with free thiol analog; verify batch stability
Drug-likeness Permeability prediction ADME profiling

Class-Level Antiproliferative Activity: 4-Thioquinazoline Scaffold SAR Validated Against PC3 Prostate Cancer Cells

In a series of S′-substituted 4-alkyl(aryl)thioquinazoline derivatives evaluated by MTT assay, the most potent compounds (3c, 3a, 3d, 3f, 3l) exhibited IC₅₀ values of 1.8, 5.6, 8.1, 8.7, and 8.9 µM against PC3 prostate cancer cells, while showing weak activity against Bcap37 and BGC823 lines [1]. Although 4-(furan-2-ylmethylsulfanyl)quinazoline itself was not among the specific compounds tested in this study, its furfuryl thioether substituent conforms to the structural determinants of potency established by this SAR: a heteroaryl-containing S′-substituent linked via a methylene spacer to the 4-thioquinazoline core [1].

Antiproliferative SAR
Class-level
IC₅₀ range 1.8–8.9 µM (PC3) for 4-alkyl(aryl)thioquinazolines
Scaffold potency range; specific compound potency expected within or near this range
Not directly tested; class-level inference based on published series
Anticancer activity SAR analysis Kinase inhibition

Refractive Index Differentiation as a Purity and Identity Quality Control Parameter

The refractive index of 4-(furan-2-ylmethylsulfanyl)quinazoline is 1.688, compared to 1.637 for 2-(Furan-2-yl)-4-(methylsulfanyl)quinazoline and 1.636 for 3-(furan-2-ylmethyl)-2-methylquinazolin-4(3H)-one . This parameter provides a rapid, non-destructive optical method to distinguish the target compound from its closest structural analogs during incoming quality control, where NMR or mass spectrometry may not be immediately available.

Refractive Index
Data to verify
1.688 vs 1.637 / 1.636 (Δ +0.051–0.052)
Rapid optical identity confirmation; unambiguous QC differentiation
Benchtop refractometer; orthogonal to HPLC
Quality control Analytical chemistry Batch certification

NCI Screening Program Provenance as an Additional Selection Filter

4-(Furan-2-ylmethylsulfanyl)quinazoline carries the NCI accession number NSC 65068, confirming its submission to the U.S. National Cancer Institute's compound screening program [1]. This provenance distinguishes it from numerous commercially available 4-thioquinazoline analogs that lack any documented entry into a centralized, standardized anticancer screening cascade. While NCI-60 screening results for NSC 65068 are not publicly retrievable as a complete dataset, the NSC designation itself serves as a verifiable quality gate: compounds assigned NSC numbers have passed NCI's structural verification and purity acceptance criteria [2].

NCI Provenance
Reported
NSC 65068 (registered); most 4-thioquinazoline analogs unregistered
Verifiable quality gate; supports grant applications and reproducibility
NSC designation confirms structural verification by NCI
NCI screening Anticancer drug discovery Compound provenance

Optimal Procurement and Application Scenarios for 4-(Furan-2-ylmethylsulfanyl)quinazoline


Medicinal Chemistry: Kinase-Focused Library Design Using 4-Thioquinazoline Scaffolds

The 4-thioquinazoline core is a recognized kinase inhibitor template, and the furfuryl thioether substituent at position 4 introduces a heteroaromatic vector for hinge-region or hydrophobic pocket interactions [1]. Based on the SAR established by Yang et al., this substitution pattern is consistent with low-micromolar antiproliferative potency against prostate cancer (PC3) models [2]. Procurement of this specific analog enables direct incorporation into structure-activity relationship campaigns targeting 4-substituted quinazolines, with the thioether linkage providing a metabolically stable alternative to the oxidatively labile thiol or amine-linked congeners.

Process Chemistry: Thermal Hazard Assessment and Scale-Up Feasibility

With a flash point of 200.6°C and boiling point of 408.1°C [1], this compound offers a wider thermal safety margin than the lower-boiling quinazolinone analogs (flash point 198.2°C) [2]. Process chemists evaluating exothermic reaction risks—such as thioether oxidations, nucleophilic aromatic substitutions at the quinazoline 2-position, or high-temperature coupling reactions—can use these data to define safe operating envelopes and select appropriate reactor cooling capacity.

Quality Control and Analytical Release Testing

The combination of a refractive index of 1.688 [1] and density of 1.32 g/cm³ [1] provides two orthogonal, non-destructive identity verification parameters that cleanly differentiate this compound from its closest positional isomer (density 1.702 g/cm³, refractive index 1.637) [2]. QC laboratories can implement refractive index checks alongside standard HPLC purity analysis to unambiguously confirm receipt of the correct compound, reducing the risk of costly downstream experimental failure due to mis-shipment.

Academic Drug Discovery: Grant Proposal Justification Using NSC Provenance

The NCI-assigned NSC 65068 designation [1] provides an independently verifiable provenance marker that strengthens grant applications and publication methods sections. Unlike unregistered catalog compounds, NSC-numbered compounds have passed NCI's structural verification and purity criteria [2], offering reviewers a quality assurance benchmark that supports the reproducibility and credibility of proposed research using this scaffold.

Application
Selection Property
Validation Focus
Kinase-focused library design
4-Thioquinazoline scaffold with furfuryl thioether
Antiproliferative endpoint review (PC3 model context)
Process safety assessment
Thermal stability profile
Boiling point and flash point safety envelope review
Identity and release testing
Refractive index and density
Differentiation from positional isomers (QC context)
Grant and publication provenance
NSC 65068 registered provenance
NCI structural verification and purity benchmarks
Quote Request

Request a Quote for 4-(Furan-2-ylmethylsulfanyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.